molecular formula C10H13NO3S B10871530 2-[(Tert-butylamino)carbonyl]thiophene-3-carboxylic acid

2-[(Tert-butylamino)carbonyl]thiophene-3-carboxylic acid

Cat. No.: B10871530
M. Wt: 227.28 g/mol
InChI Key: QUZTWSMTEVXSPF-UHFFFAOYSA-N
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Description

2-[(TERT-BUTYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID is an organic compound that features a thiophene ring substituted with a tert-butylaminocarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(TERT-BUTYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID typically involves the introduction of the tert-butylaminocarbonyl group onto a thiophene ring followed by carboxylation. One common method involves the reaction of thiophene-3-carboxylic acid with tert-butyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(TERT-BUTYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxylic acid group.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-[(TERT-BUTYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(TERT-BUTYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID involves its interaction with specific molecular targets. The tert-butylaminocarbonyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxylic acid: Lacks the tert-butylaminocarbonyl group, making it less versatile in certain applications.

    2-[(METHYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.

    2-[(DIMETHYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID: Contains a dimethylamino group, which affects its reactivity and interactions.

Uniqueness

2-[(TERT-BUTYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID is unique due to the presence of the bulky tert-butylaminocarbonyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-(tert-butylcarbamoyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C10H13NO3S/c1-10(2,3)11-8(12)7-6(9(13)14)4-5-15-7/h4-5H,1-3H3,(H,11,12)(H,13,14)

InChI Key

QUZTWSMTEVXSPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CS1)C(=O)O

Origin of Product

United States

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